(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Overview
Description
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Hydrochlorides are commonly used in medications to improve their water solubility, which can enhance their absorption into the bloodstream .
Synthesis Analysis
The synthesis of compounds similar to (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride often involves reactions with amines. For instance, metformin, a related compound, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating . Another example is the synthesis of amantadine hydrochloride, which involves the reaction of 1-bromoadamantane with formamide .Molecular Structure Analysis
The molecular structure of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various techniques such as X-ray powder diffraction and differential scanning calorimetry . These techniques can provide information about the crystal structure of the compound.Chemical Reactions Analysis
The chemical reactions involving (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using stoichiometric calculations and chemical reactions . This allows for the determination of the amounts or concentrations of substances present in a sample.Physical And Chemical Properties Analysis
The physical and chemical properties of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can be analyzed using various methods. For instance, metformin hydrochloride, a related compound, is a peroral hypoglycemic agent of the biguanide class that is used to treat type 2 diabetes mellitus .Scientific Research Applications
Synthesis and Characterization
- (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is involved in various chemical synthesis processes. Its use as an intermediate in organic syntheses is notable, specifically in the preparation of N-methyl-1,2-diphenylethylamine and its hydrochloride counterpart (Moffett, 2003). Additionally, it plays a role in the synthesis of related compounds, such as diphenidine, which has been characterized through various analytical techniques including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2015).
Pharmacological Applications
- In pharmacology, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride derivatives have been studied for their potential as pharmaceutical agents. For example, AC-7954, a nonpeptidic agonist of the urotensin-II receptor, is derived from this compound. It has shown promise in pharmacological research due to its selectivity and drug-like characteristics, which could lead to new therapeutic avenues (Croston et al., 2002).
Chemical Process Optimization
- This compound is also instrumental in optimizing chemical processes. For instance, in the continuous flow synthesis and purification of diphenhydramine hydrochloride, a process that emphasizes atom economy and waste minimization, (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride plays a critical role (Snead & Jamison, 2013).
Chemical Analysis and Differentiation
- Its analogues have been important in chemical analysis, especially in differentiating isomeric compounds. The study of 2-methoxydiphenidine and its isomers exemplifies this, where the compound's structural diversity aids in analytical challenges and differentiation during chemical analysis (McLaughlin et al., 2016).
properties
IUPAC Name |
1,2-diphenylethyl(dimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIHKZMKDNVEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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